molecular formula C24H29Br2ClN2O4 B12360513 Brovanexine hydrochloride CAS No. 54340-60-2

Brovanexine hydrochloride

Cat. No.: B12360513
CAS No.: 54340-60-2
M. Wt: 604.8 g/mol
InChI Key: GOPILTWRTSSNPV-UHFFFAOYSA-N
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Description

Brovanexine hydrochloride is a derivative of bromhexine, primarily used as an adjunct to antibacterials in the treatment of respiratory-tract infections. It is known for its mucolytic properties, which help in reducing the viscosity of respiratory tract fluids, thereby facilitating easier expulsion of mucus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of brovanexine hydrochloride involves several steps, starting with the reaction of 2-amino-3,5-dibromobenzyl alcohol with a chlorinating reagent at a specific temperature and time. This is followed by reduced pressure distillation to obtain the intermediate 2,4-dibromo-6-chloromethyl aniline. The final product is achieved through further reactions and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The intermediate compounds are carefully monitored, and the final product undergoes rigorous quality checks to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Brovanexine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various brominated and chlorinated derivatives, which are further processed to obtain the final this compound compound .

Scientific Research Applications

Brovanexine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of brovanexine hydrochloride centers around its ability to break down and reduce the viscosity of mucus in the respiratory tract. This is achieved through its mucolytic properties, which involve disrupting the disulfide bonds in mucoproteins. By enhancing mucociliary clearance, this compound enables easier breathing and reduces the burden of respiratory infections. Additionally, it exhibits mild anti-inflammatory properties, further contributing to its therapeutic effectiveness .

Comparison with Similar Compounds

Similar Compounds

    Bromhexine hydrochloride: A precursor to brovanexine hydrochloride, also used as a mucolytic agent.

    Ambroxol hydrochloride: Another mucolytic agent with similar properties but different chemical structure.

    Acetylcysteine: Known for its mucolytic and antioxidant properties.

Uniqueness of this compound

This compound stands out due to its enhanced mucolytic properties and its ability to significantly increase the output volume of respiratory tract fluid. It also shows a tendency to reduce the viscosity of sputum more effectively compared to its counterparts .

Properties

CAS No.

54340-60-2

Molecular Formula

C24H29Br2ClN2O4

Molecular Weight

604.8 g/mol

IUPAC Name

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate;hydrochloride

InChI

InChI=1S/C24H28Br2N2O4.ClH/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19;/h9-13,19H,4-8,14H2,1-3H3,(H,27,30);1H

InChI Key

GOPILTWRTSSNPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC.Cl

Related CAS

54340-61-3 (Parent)

Origin of Product

United States

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